N-Decyl-2,4-dinitroaniline
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Overview
Description
N-Decyl-2,4-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is known for its applications in various fields, including agriculture and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Decyl-2,4-dinitroaniline can be synthesized through the nitration of N-decylaniline. The process typically involves the use of nitric acid as the nitrating agent. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or explosion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous-flow microreactor systems. These systems allow for better control of reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-decyl-2,4-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
N-Decyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth
Mechanism of Action
N-Decyl-2,4-dinitroaniline exerts its effects primarily through the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule dynamics affects cell division and growth, making it effective as a herbicide .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
N-Decyl-2,4-dinitroaniline is unique due to its decyl group, which imparts specific physicochemical properties such as increased hydrophobicity and altered reactivity compared to other dinitroaniline derivatives. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
2044-89-5 |
---|---|
Molecular Formula |
C16H25N3O4 |
Molecular Weight |
323.39 g/mol |
IUPAC Name |
N-decyl-2,4-dinitroaniline |
InChI |
InChI=1S/C16H25N3O4/c1-2-3-4-5-6-7-8-9-12-17-15-11-10-14(18(20)21)13-16(15)19(22)23/h10-11,13,17H,2-9,12H2,1H3 |
InChI Key |
XNYPFANNYABBEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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